
Z-VAD-AMC (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-VAD-AMC (acetate) is a fluorogenic substrate specifically designed for caspase-1. Upon enzymatic cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, a fluorescent molecule that can be used to quantify caspase-1 activity. This compound is widely used in biochemical research to study apoptosis and other cell death mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The final step involves the attachment of the 7-amino-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Z-VAD-AMC (acetate) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The enzymatic cleavage reaction requires the presence of active caspase-1 and is typically carried out in buffered aqueous solutions at physiological pH. The reaction conditions are optimized to ensure maximum activity of caspase-1 .
Major Products: The major product of the enzymatic cleavage of Z-VAD-AMC (acetate) is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Z-VAD-AMC (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and the specificity of caspase-1.
Biology: Utilized in cell death assays to quantify caspase-1 activity and study apoptosis.
Medicine: Employed in drug discovery and development to screen for potential caspase-1 inhibitors.
Industry: Applied in the development of diagnostic assays and research kits for studying cell death mechanisms
Mecanismo De Acción
Z-VAD-AMC (acetate) exerts its effects by serving as a substrate for caspase-1. Upon cleavage by caspase-1, it releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified. This allows researchers to measure caspase-1 activity and study its role in apoptosis and other cellular processes. The molecular target of Z-VAD-AMC (acetate) is caspase-1, and the pathway involved is the caspase-mediated apoptotic pathway .
Comparación Con Compuestos Similares
- Z-DEVD-AMC (acetate)
- Z-LEHD-AMC (acetate)
- Z-IETD-AMC (acetate)
Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds like Z-DEVD-AMC (acetate) and Z-LEHD-AMC (acetate) are substrates for different caspases. This specificity makes Z-VAD-AMC (acetate) particularly useful for studying caspase-1 activity and its role in apoptosis .
Propiedades
Fórmula molecular |
C32H38N4O11 |
|---|---|
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
acetic acid;(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9.C2H4O2/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20;1-2(3)4/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36);1H3,(H,3,4)/t18-,22-,26-;/m0./s1 |
Clave InChI |
SXYMXZONFDAVEL-FYPZEFOXSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)
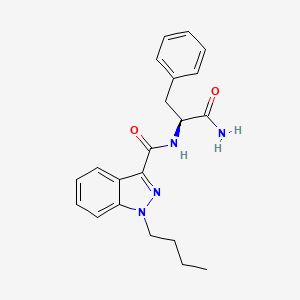
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
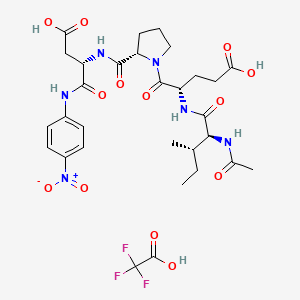
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
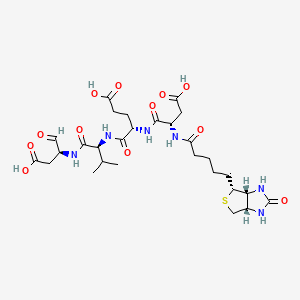

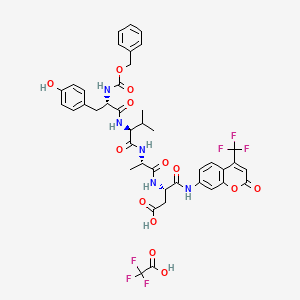

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
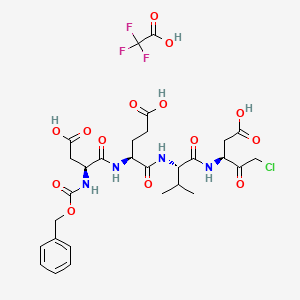
![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
